molecular formula C21H20N6O3 B11022225 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide

3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide

Cat. No.: B11022225
M. Wt: 404.4 g/mol
InChI Key: POYKUBQYUYJMGY-UHFFFAOYSA-N
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Description

3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzotriazinyl group and a dihydroquinazolinyl group, both of which contribute to its diverse chemical reactivity and biological activity.

Properties

Molecular Formula

C21H20N6O3

Molecular Weight

404.4 g/mol

IUPAC Name

3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(4-oxo-3-propan-2-ylquinazolin-6-yl)propanamide

InChI

InChI=1S/C21H20N6O3/c1-13(2)26-12-22-17-8-7-14(11-16(17)20(26)29)23-19(28)9-10-27-21(30)15-5-3-4-6-18(15)24-25-27/h3-8,11-13H,9-10H2,1-2H3,(H,23,28)

InChI Key

POYKUBQYUYJMGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzotriazinyl and dihydroquinazolinyl intermediates, followed by their coupling through amide bond formation.

    Preparation of Benzotriazinyl Intermediate: The benzotriazinyl group can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions.

    Preparation of Dihydroquinazolinyl Intermediate: The dihydroquinazolinyl group is often prepared through the condensation of isatoic anhydride with an appropriate amine, followed by cyclization.

    Coupling Reaction: The final step involves the coupling of the benzotriazinyl and dihydroquinazolinyl intermediates using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Alternatively, it may act as a receptor ligand, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-oxo-3-(methyl)-3,4-dihydroquinazolin-6-yl]propanamide
  • 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-oxo-3-(ethyl)-3,4-dihydroquinazolin-6-yl]propanamide

Uniqueness

The uniqueness of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide lies in its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both benzotriazinyl and dihydroquinazolinyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Biological Activity

The compound 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4O3C_{19}H_{20}N_4O_3 with a molecular weight of approximately 348.39 g/mol. The structure includes a benzotriazinone moiety and a quinazoline derivative, which are known for their diverse pharmacological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that benzotriazinone derivatives exhibit significant anticancer properties. A study synthesized various benzotriazinone derivatives and evaluated their effects on cancer cell lines such as HepG2 (liver carcinoma) and MCF7 (breast carcinoma). The compound demonstrated promising inhibition of cell proliferation with IC50 values indicating effective cytotoxicity against these cancer cells .

Antimicrobial Properties

Benzotriazinones have shown antibacterial activity against various strains of bacteria. The compound's structure suggests potential interactions with bacterial enzymes, which could inhibit their growth. Preliminary studies indicated strong binding affinity toward the E. coli Fab-H receptor, a target for antibiotic development .

The proposed mechanism of action involves the inhibition of critical enzymes involved in cellular processes. For instance, the interaction with the vitamin D receptor (VDR) has been explored, suggesting that the compound may modulate gene expression related to cell growth and differentiation .

Case Studies and Research Findings

StudyFindings
Synthesis and Biological Activities A series of benzotriazinone derivatives were synthesized; one derivative exhibited an IC50 value of 10 µM against HepG2 cells .
Molecular Docking Studies Molecular docking revealed strong binding affinities for targets such as E. coli Fab-H receptor and VDR, indicating potential therapeutic applications .
Anticancer Efficacy The compound was part of a study that demonstrated enhanced anticancer activities when combined with tryptophan amino acid fragments .

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